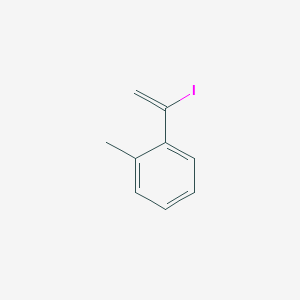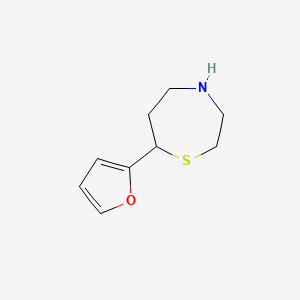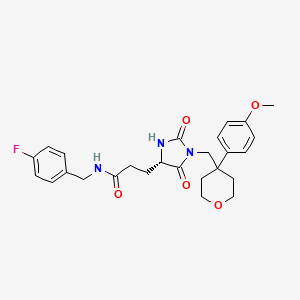
C26H30FN3O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H30FN3O5 is a complex organic molecule. It is known for its intricate structure and significant applications in various scientific fields. This compound is characterized by the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H30FN3O5 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a fluorophenyl derivative with a nitrogen-containing heterocycle. The process typically involves:
Initial Formation: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of This compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch Processing: Using batch reactors to control reaction parameters precisely.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and consistent production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C26H30FN3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered functional groups.
Substitution: Substituted compounds with different atoms or groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
C26H30FN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of C26H30FN3O5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
C26H30FN3O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H30FN3O4: A compound with a similar structure but one less oxygen atom.
C26H30FN3O6: A compound with an additional oxygen atom, leading to different chemical properties.
C26H29FN3O5: A compound with one less hydrogen atom, affecting its reactivity and stability.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H30FN3O5 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-3-[(4S)-1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C26H30FN3O5/c1-34-21-8-4-19(5-9-21)26(12-14-35-15-13-26)17-30-24(32)22(29-25(30)33)10-11-23(31)28-16-18-2-6-20(27)7-3-18/h2-9,22H,10-17H2,1H3,(H,28,31)(H,29,33)/t22-/m0/s1 |
InChI-Schlüssel |
WXFJQEJEYNEIIS-QFIPXVFZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)[C@@H](NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN3C(=O)C(NC3=O)CCC(=O)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


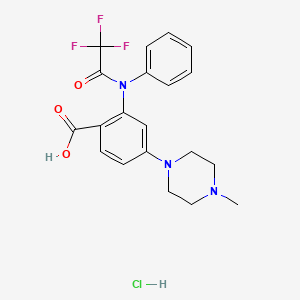
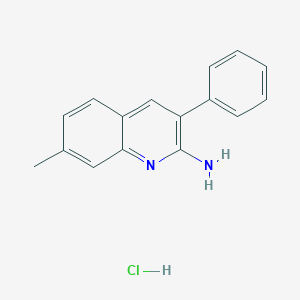

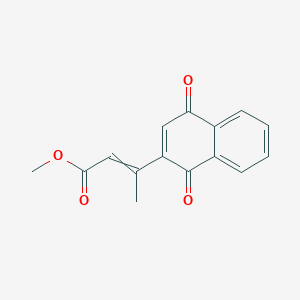
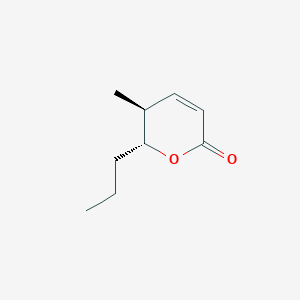



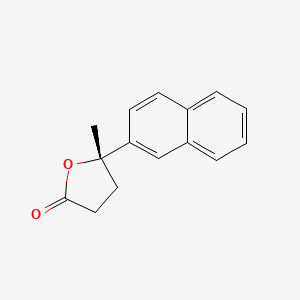
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
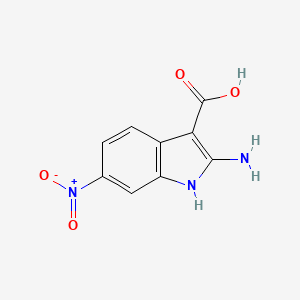
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
